(Z)-3-(1,3-benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acid
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Overview
Description
(Z)-3-(1,3-benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acid is an organic compound that features a benzothiazole moiety and a butoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1,3-benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acid typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Butoxyphenyl Group: This step involves the coupling of the benzothiazole intermediate with a butoxyphenyl derivative, often through a Suzuki or Heck coupling reaction.
Formation of the But-3-enoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the but-3-enoic acid moiety.
Reduction: Reduction reactions can target the benzothiazole ring or the but-3-enoic acid group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(1,3-benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-3-(1,3-benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety may bind to active sites, while the butoxyphenyl group can enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole core.
Butoxyphenyl Derivatives: Compounds such as 4-butoxyphenol and 4-butoxybenzoic acid share the butoxyphenyl group.
Uniqueness
What sets (Z)-3-(1,3-benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acid apart is its combination of the benzothiazole and butoxyphenyl groups with the but-3-enoic acid moiety
Properties
Molecular Formula |
C21H21NO3S |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
(Z)-3-(1,3-benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acid |
InChI |
InChI=1S/C21H21NO3S/c1-2-3-12-25-17-10-8-15(9-11-17)13-16(14-20(23)24)21-22-18-6-4-5-7-19(18)26-21/h4-11,13H,2-3,12,14H2,1H3,(H,23,24)/b16-13- |
InChI Key |
KWDKNJJNTVVWRD-SSZFMOIBSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C(/CC(=O)O)\C2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C(CC(=O)O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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